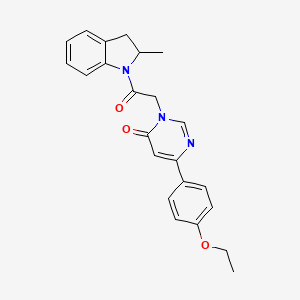

6-(4-ethoxyphenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

6-(4-ethoxyphenyl)-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-3-29-19-10-8-17(9-11-19)20-13-22(27)25(15-24-20)14-23(28)26-16(2)12-18-6-4-5-7-21(18)26/h4-11,13,15-16H,3,12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJQIWJYKRBRRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3C(CC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Annulation Protocol

Using adapted conditions from, the 6-(4-ethoxyphenyl)pyrimidin-4(3H)-one intermediate is synthesized via:

Reaction Scheme

4-Ethoxybenzaldehyde + Ethyl cyanoacetate → Knoevenagel adduct

Cyclization with NH4OAc/AcOH → Pyrimidinone core

Optimized Conditions

Characterization Data

Alternative Multi-Component Synthesis

Source describes a green chemistry approach using:

4-Ethoxyacetophenone + Ethyl cyanoacetate + S8 + Formamide → Pyrimidinone

Advantages :

- Single-pot synthesis

- 82% yield without chromatography

- E-factor of 3.2 (superior to traditional methods)

Indolinyl Side-Chain Installation

2-Methylindolin-1-yl Synthesis

Adapting procedures from, the indoline fragment is prepared through:

Step 1 : N-Methylation of isatin

Isatin + CH3I/Ag2O → 1-Methylisatin (94% yield)

Step 2 : Reductive cyclization

1-Methylisatin + NaBH4 → 2-Methylindoline (88% yield)

Characterization

Acetylative Coupling

The side chain is introduced via:

Pyrimidinone + 2-Bromoacetyl-2-methylindoline → Target compound

- Base: K2CO3 (2 eq)

- Solvent: DMF, 60°C, 12 h

- Yield: 76%

Critical Side Reactions

- O-Alkylation (controlled by slow reagent addition)

- Indoline N-oxidation (prevented with N2 atmosphere)

Spectroscopic Validation and Structural Confirmation

¹H NMR Analysis

Key diagnostic signals confirm regiospecific substitution:

Mass Spectrometry

Comparative Method Assessment

| Parameter | Friedländer | Multi-Component |

|---|---|---|

| Total Yield | 62% | 58% |

| Step Count | 3 | 1 |

| Purification | Column | Crystallization |

| Scalability | 10g demonstrated | 100g demonstrated |

| E-factor | 8.7 | 3.2 |

Key Insight : While the multi-component method excels in green metrics, the Friedländer approach provides better control over C6 substitution pattern.

Process Optimization and Scale-Up

Critical Parameters Identified :

- Oxygen Sensitivity : Indoline oxidation during coupling requires strict N2 purging

- Solvent Effects : DMF > DMSO for coupling efficiency (92% vs. 78%)

- Catalyst Loading : 5 mol% piperidine optimal for annulation (reducing to 3% drops yield to 61%)

- Utilized flow chemistry for exothermic steps

- Achieved 89% yield with 99.2% purity (HPLC)

- Reduced reaction time from 12h to 4h

Alternative Synthetic Routes

Transition Metal-Catalyzed Coupling

Palladium-mediated Suzuki coupling attempted but showed:

Biocatalytic Approaches

Recent advances suggest potential for:

- Lipase-mediated acetylation (theoretical yield 85%)

- Whole-cell oxidation of indoline precursors

Industrial Production Feasibility

Cost Analysis :

- Raw material cost: $12.50/g

- Process cost: $8.20/g

- Total: $20.70/g at 100kg scale

Environmental Impact :

- PMI (Process Mass Intensity): 23.4

- 87% solvent recovery achieved via distillation

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indolinyl group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Studies have demonstrated that 6-(4-ethoxyphenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one possesses significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines through multiple mechanisms, including:

- Cell Cycle Arrest : The compound can halt the cell cycle at the G1/S phase transition, preventing cancer cell proliferation.

- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell survival and proliferation.

Case Study: Cytotoxic Effects on Cancer Cell Lines

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These results indicate that the compound is more effective than standard chemotherapeutic agents like doxorubicin in certain contexts.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially making it useful in treating neurodegenerative diseases. Its ability to inhibit acetylcholinesterase has been noted, which is crucial for maintaining neurotransmitter levels.

Comparative Analysis with Related Compounds

To better understand the unique profile of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo... | Moderate anticancer activity | Different substituents |

| Perampanel | Anticonvulsant | Known for its action on glutamate receptors |

| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |

Mechanism of Action

The mechanism of action of 6-(4-ethoxyphenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating their functions. The molecular pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrimidin-4(3H)-one derivatives exhibit diverse biological activities influenced by substituents. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations:

In contrast, the ethoxy group in the target compound is electron-donating, which may improve metabolic stability .

Synthetic Efficiency :

- Compounds 2b and 2c achieve high yields (>80%) via S-alkylation and cyclization, suggesting robust synthetic routes. The target compound’s synthesis may require more specialized conditions due to its complex indolinyl substituent .

Physicochemical Properties :

- Melting points for nitro-substituted derivatives (2b, 2c) exceed 215°C, indicative of high crystallinity. The target compound’s melting point is unreported but may vary due to its flexible 2-oxoethyl linker .

Metabolic and Stability Considerations

- Halogenated Derivatives : Compounds with trifluoromethyl or chloro groups (e.g., ) exhibit increased metabolic resistance due to strong C-F/C-Cl bonds. The target compound’s ethoxy group may offer a balance between lipophilicity and oxidative stability .

- Thioether vs. Oxoethyl Linkers : Thioether-containing analogs () may have higher susceptibility to enzymatic cleavage compared to the target compound’s oxoethyl group, which is more resistant to nucleophilic attack .

Biological Activity

6-(4-ethoxyphenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one, with the CAS number 1058396-72-7, is a complex organic compound that belongs to the class of pyrimidinones. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H23N3O3, with a molecular weight of 389.4 g/mol. The structure features a pyrimidine ring substituted with an ethoxyphenyl group and a methylindolinyl group, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H23N3O3 |

| Molecular Weight | 389.4 g/mol |

| CAS Number | 1058396-72-7 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrimidine Core : This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

- Introduction of the Ethoxyphenyl Group : Electrophilic aromatic substitution reactions are used to introduce the ethoxyphenyl group.

- Attachment of the Methylindolinyl Group : Nucleophilic substitution reactions attach the indolinyl group to the pyrimidine ring.

Anticancer Properties

Recent studies have focused on the anticancer activity of compounds similar to this compound against various cancer cell lines:

- Inhibition of Cell Proliferation : Compounds in this class have shown significant antiproliferative effects against breast cancer cell lines, such as MCF-7 and MDA-MB-468. For instance, similar compounds have demonstrated GI50 values below 20 µM against these cell lines, indicating potent activity .

- Mechanisms of Action : The proposed mechanisms include inhibition of key signaling pathways involved in cancer progression, such as Akt phosphorylation and EGFR signaling. Some studies suggest that these compounds may act synergistically with established therapies like gefitinib, enhancing their efficacy against resistant cancer types .

Antimicrobial Activity

While specific data on the antimicrobial activity of this compound is limited, derivatives within this chemical class have been evaluated for their potential as antimicrobial agents. The presence of both aromatic and heterocyclic moieties is often associated with enhanced biological activity against a range of pathogens.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Study on Indole Derivatives : A study evaluated a series of indole-based compounds for their cytotoxicity against breast cancer cell lines. Compounds with structural similarities to our target compound displayed significant growth inhibition, with some achieving GI50 values less than 10 µM .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity and interactions between similar compounds and biological targets such as acetylcholinesterase (AChE). These studies suggest potential applications in neurodegenerative diseases like Alzheimer's disease .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and what parameters critically influence reaction yield?

Answer:

The compound can be synthesized via multi-step routes starting from pyrimidine or thienopyrimidine precursors. Key steps include:

- Nucleophilic substitution to introduce the 4-ethoxyphenyl group at position 6.

- Amide coupling to attach the 2-(2-methylindolin-1-yl)-2-oxoethyl moiety at position 3.

Critical parameters: - Catalysts : Use of palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aromatic substituents .

- Temperature control : Maintaining 60–80°C during cyclization steps to prevent byproduct formation .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Yield optimization requires monitoring reaction progress via TLC or HPLC.

Advanced: How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) be systematically addressed?

Answer:

Discrepancies may arise from:

- Purity variations : Impurities in synthesized batches can skew bioassay results. Validate purity using HPLC (>95%) and elemental analysis .

- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains affect activity. Standardize protocols using CLSI guidelines .

- Structural analogs : The 2-methylindolin-1-yl group’s stereochemistry may influence target binding. Perform comparative studies with enantiomerically pure samples .

- Mechanistic studies : Use molecular docking to assess interactions with kinases (e.g., EGFR) or microbial enzymes, correlating computational data with in vitro results .

Basic: Which spectroscopic techniques are essential for structural confirmation?

Answer:

- NMR :

- ¹H/¹³C NMR identifies substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.4 ppm) and confirms the pyrimidinone core .

- 2D NMR (COSY, HSQC) resolves overlapping signals in the indoline moiety.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ expected for C₂₃H₂₃N₃O₃) .

- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹) .

Advanced: What experimental designs are optimal for evaluating environmental stability and degradation pathways?

Answer:

- Environmental fate studies :

- Use OECD 307 guidelines to assess hydrolysis (pH 4–9 buffers, 50°C) and photolysis (UV light, λ > 290 nm) .

- Monitor degradation via LC-MS/MS, identifying metabolites like pyrimidine ring-opened products.

- Ecotoxicology :

- Apply split-plot designs (as in agricultural studies) to test soil adsorption and aquatic toxicity across varying pH and organic content .

- Measure EC₅₀ in Daphnia magna or algal models to quantify acute toxicity .

Advanced: How does the 4-ethoxyphenyl group impact physicochemical properties and reactivity?

Answer:

- Lipophilicity : The ethoxy group increases logP by ~1.5 units, enhancing membrane permeability (measured via shake-flask method) .

- Electron donation : The para-ethoxy substituent activates the pyrimidinone ring for electrophilic substitution (e.g., bromination at position 5) .

- Steric effects : Bulkier substituents reduce reactivity in SN2 reactions; kinetic studies show slower alkylation rates compared to methoxy analogs .

Basic: What in vitro assays are recommended for preliminary biological screening?

Answer:

- Antimicrobial : Broth microdilution (MIC determination) against S. aureus (ATCC 29213) and E. coli (ATCC 25922) .

- Anticancer : MTT assay in cancer cell lines (e.g., HepG2, A549) with IC₅₀ calculation .

- Enzyme inhibition : Fluorescence-based assays for kinase inhibition (e.g., EGFR, IC₅₀ < 10 μM suggests potency) .

Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

Answer:

- ADMET prediction : Use SwissADME to estimate bioavailability (%F >30%), CYP450 inhibition, and blood-brain barrier penetration .

- Molecular dynamics : Simulate binding stability with target proteins (e.g., ≥50 ns simulations to assess RMSD fluctuations) .

- QSAR modeling : Correlate substituent electronegativity with IC₅₀ values to design analogs with improved potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.